5H-Pyrrolo[2,3-b]pyrazine-7-carbonitrile

FGFR kinase inhibitor scaffold hopping hinge binder

5H-Pyrrolo[2,3-b]pyrazine-7-carbonitrile is a bicyclic heteroaromatic building block for kinase inhibitor discovery. The scaffold's pyrazine nitrogen engages kinase hinge residues, while the 7-CN enables Pd-catalyzed cross-coupling diversification. - Validated against FGFR1 (IC50 0.6 nM), JAK3, BTK, FAK, and ATR-enabling 5+ programs from a single procurement. - Co-crystal structures available (PDB: 5Z0S, 4I6Q) for structure-guided design. - Supplied at 98% purity (HPLC/NMR/GC), gram-scale availability for parallel SAR campaigns.

Molecular Formula C7H4N4
Molecular Weight 144.13 g/mol
Cat. No. B7903113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Pyrrolo[2,3-b]pyrazine-7-carbonitrile
Molecular FormulaC7H4N4
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=N1)C(=CN2)C#N
InChIInChI=1S/C7H4N4/c8-3-5-4-11-7-6(5)9-1-2-10-7/h1-2,4H,(H,10,11)
InChIKeyXKBGMBPUVDTRTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H-Pyrrolo[2,3-b]pyrazine-7-carbonitrile: Kinase-Targeted Building Block


5H-Pyrrolo[2,3-b]pyrazine-7-carbonitrile (CAS 1506814-96-5, molecular formula C₇H₄N₄, molecular weight 144.13 g/mol) is a bicyclic heteroaromatic building block featuring a pyrrole ring fused to a pyrazine at the 2,3-positions with a nitrile substituent at the 7-position . The parent 5H-pyrrolo[2,3-b]pyrazine scaffold functions as a bidentate hinge-binding motif in the ATP-binding pocket of multiple therapeutically relevant kinases, including FGFR, JAK3, BTK, FAK, and ATR [1]. This compound serves as a key synthetic intermediate for generating diverse kinase inhibitor libraries through Pd-catalyzed cross-coupling and further derivatization at multiple positions [2]. Commercially available from suppliers including Bidepharm (98% purity with batch-specific NMR, HPLC, and GC quality control) and Coolpharm (97% purity), it is supplied exclusively for research and laboratory use [3].

5H-Pyrrolo[2,3-b]pyrazine-7-carbonitrile: Irreplaceable Scaffold


Substituting 5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile with superficially similar scaffolds—such as 1H-pyrrolo[3,2-b]pyridine, 1H-pyrazolo[3,4-b]pyridine, or monocyclic pyrazine analogs—results in quantitatively measurable losses in kinase hinge-binding affinity, derivatization versatility, and target scope [1][2]. Direct comparative enzymatic data demonstrate that the 5H-pyrrolo[2,3-b]pyrazine core confers dramatically superior FGFR1 inhibition relative to alternative bicycles, while the 7-carbonitrile substituent uniquely enables orthogonal Pd-catalyzed functionalization that the unsubstituted parent scaffold and chloro-analogs cannot equally support [1][3]. Furthermore, the 5H-pyrrolo[2,3-b]pyrazine scaffold has been validated across at least five distinct kinase targets (FGFR, JAK3, BTK, FAK, ATR), a breadth of target coverage not replicated by any single alternative heterocyclic building block [2].

5H-Pyrrolo[2,3-b]pyrazine-7-carbonitrile: Comparative Evidence


FGFR1 Inhibition vs. Alternative Scaffolds

In a direct scaffold-comparison study, the 5H-pyrrolo[2,3-b]pyrazine-bearing compound 9 retained 92.5% FGFR1 inhibition at 1 μM, whereas the 1H-pyrrolo[3,2-b]pyridine analog (compound 8) dropped to only 31.6% inhibition at the same concentration—a nearly 3-fold difference in residual activity at low concentration. At 10 μM, compound 9 achieved 93.3% inhibition versus 80.4% for compound 8 [1]. When the bicyclic scaffold was opened to a monocycle (compound 10), activity collapsed to 50.0% at 10 μM and 15.4% at 1 μM, representing an approximately 6-fold to 10-fold activity loss relative to the 5H-pyrrolo[2,3-b]pyrazine core [1]. This demonstrates that the fused pyrrolo[2,3-b]pyrazine architecture is structurally essential for maintaining hinge-binding affinity at physiologically relevant inhibitor concentrations.

FGFR kinase inhibitor scaffold hopping hinge binder SAR

FGFR1 Potency vs. AZD4547

Structure-guided optimization of the 5H-pyrrolo[2,3-b]pyrazine scaffold yielded compound 13 with an FGFR1 IC50 of 0.6 ± 0.2 nM, and compound 29 with an IC50 of 3.0 ± 0.7 nM [1]. For context, the well-characterized clinical FGFR inhibitor AZD4547 shows an FGFR1 IC50 of 1.8 ± 0.1 nM in the same assay system [2]. Compound 13 achieved an FGFR1 IC50 approximately 3-fold more potent than AZD4547, while also exhibiting antiproliferative activity in KG1 cells (IC50 = 29.1 ± 5.5 nM) [1]. This class-level evidence demonstrates that the 5H-pyrrolo[2,3-b]pyrazine scaffold is capable of delivering competitive or superior biochemical potency relative to established clinical-stage FGFR inhibitors when appropriately elaborated.

FGFR1 IC50 kinase inhibitor potency lead optimization cancer therapeutics

Kinase Selectivity: FGFR vs. c-Met and Off-Targets

In a 17-kinase selectivity panel at 1000 nM, the 5H-pyrrolo[2,3-b]pyrazine-derived compound 13 demonstrated 97.2% inhibition of FGFR2 and 88.9% inhibition of FGFR3, while showing negligible activity against c-Met (4.6%), EGFR (0.0%), ErbB2 (0.0%), ErbB4 (3.0%), Src (0.0%), Abl (0.0%), EPH-A2 (0.0%), and ROS1 (11.8%) [1]. At 100 nM, FGFR2 inhibition was maintained at 92.0% and FGFR3 at 79.0%, while c-Met inhibition remained at 3.9%, EGFR at 0.0%, and Src/Abl at 0.0% [1]. This selectivity window—greater than 20-fold between FGFR2 and c-Met at both concentrations—is a critical procurement-relevant differentiator, as selectivity against c-Met (the scaffold's historical target) demonstrates successful kinase-target redirection through scaffold engineering [1].

kinase selectivity off-target profiling FGFR selectivity safety pharmacology

Supplier Purity and QC: Bidepharm vs. Coolpharm

Commercially available 5H-Pyrrolo[2,3-b]pyrazine-7-carbonitrile (CAS 1506814-96-5) is supplied by Bidepharm at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC analyses . Coolpharm offers the same compound (Product KH-46267) at 97.00% purity, with MDL number MFCD28501977 [1]. The 1% purity differential between these two primary vendors represents a meaningful procurement consideration for medicinal chemistry applications where trace impurities can confound biological assay interpretation. Both suppliers confirm the compound identity via CAS registration and provide pricing at multiple scales (100 mg to 1 g), enabling procurement flexibility [1].

compound procurement purity specification batch QC building block quality

Multi-Kinase Validation vs. Single Scaffolds

The 5H-pyrrolo[2,3-b]pyrazine scaffold has been independently validated as a productive kinase inhibitor core across at least five distinct therapeutic kinase targets: FGFR (IC50 values down to 0.6 nM) [1], JAK3 (IC50 values down to 5 nM; >100-fold selective against JAK family in optimized series) [2], Bruton's tyrosine kinase (BTK) [3], focal adhesion kinase (FAK) [3], and ATR kinase (multiple patent families from Vertex Pharmaceuticals, 2011-2014) [4]. In contrast, alternative scaffolds such as 1H-pyrazolo[3,4-b]pyridine have primarily been validated against c-Met and FGFR only [1], while 1H-pyrrolo[3,2-b]pyridine shows substantially weaker FGFR1 binding [5]. The breadth of validated kinase targets for the pyrrolo[2,3-b]pyrazine core provides procurement-level assurance that investment in this building block supports multiple parallel or sequential drug discovery programs rather than a single-target campaign.

kinase inhibitor library scaffold privilege multi-target drug discovery platform

Human Liver Microsome Stability and CYP Inhibition

The 5H-pyrrolo[2,3-b]pyrazine-derived compound 13 exhibited a human liver microsome (HLM) clearance of only 1 μL/min/mg, indicating excellent metabolic stability [1]. In direct CYP inhibition assays at 10 μM, compound 13 showed CYP3A4 inhibition of 37%, CYP2D6 of 25%, CYP2C19 of 24%, CYP1A2 of 6%, and no inhibition of CYP2C9, with no time-dependent inhibition observed across all five isoforms [1]. These favorable ADME properties are scaffold-dependent: the co-crystal structure (PDB: 5Z0S) shows that the pyrazine nitrogen forms a specific hydrogen bond with the FGFR1 hinge residue Ala564, while the overall molecular shape minimizes promiscuous binding [1]. This contrasts with many ATP-competitive kinase inhibitors that frequently show CYP liabilities due to planar, lipophilic scaffold architectures.

metabolic stability CYP inhibition human liver microsome drug-like properties ADME

5H-Pyrrolo[2,3-b]pyrazine-7-carbonitrile: Application Scenarios


FGFR Inhibitor Library Synthesis

The 7-carbonitrile substituent on 5H-pyrrolo[2,3-b]pyrazine provides a versatile synthetic handle for Suzuki, Sonogashira, and related Pd-catalyzed cross-coupling reactions to generate diverse FGFR inhibitor libraries . The scaffold's demonstrated sub-nanomolar FGFR1 IC50 potential (0.6 nM for compound 13) [1] and >20-fold selectivity over c-Met, EGFR, and Src family kinases [1] make this building block particularly well-suited for hit-to-lead and lead optimization campaigns targeting FGFR-driven cancers, including cholangiocarcinoma, urothelial carcinoma, and squamous NSCLC. The co-crystal structure with FGFR1 (PDB: 5Z0S) provides a rational basis for structure-guided design, showing that the pyrazine nitrogen engages the hinge residue Ala564 while the 7-position projects toward solvent-exposed regions amenable to diverse substitution without disrupting the core binding mode [1].

Multi-Kinase Inhibitor Development

The 5H-pyrrolo[2,3-b]pyrazine scaffold's unique multi-kinase privilege—independently validated against FGFR (IC50 down to 0.6 nM) [1], JAK3 (IC50 as low as 5 nM, >100-fold JAK family selectivity in optimized analogs) [2], BTK [1], FAK [1], and ATR (Vertex Pharmaceuticals patent estate, 2011-2014) [3]—enables a single procurement of this building block to support inhibitor discovery across at least five distinct kinase programs. This multi-target applicability is not replicated by any single alternative bicyclic heteroaromatic building block. The 7-carbonitrile can be elaborated differently for each target program, while the conserved hinge-binding pyrazine nitrogen ensures robust target engagement across the kinome. Procurement at gram scale from Bidepharm (98% purity, tri-method QC) supports parallel synthetic campaigns without requalification.

Structure-Based Design with Co-Crystal Templates

Multiple X-ray co-crystal structures of 5H-pyrrolo[2,3-b]pyrazine derivatives bound to kinase domains are publicly available, including FGFR1 (PDB: 5Z0S, compound 8 bound at 2.0 Å resolution, revealing a novel inverted binding conformation) [1], FGFR2 (PDB: 6AGX) [4], and JAK3 (PDB: 4I6Q, 2-phenoxy-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid amide derivative at 1.85 Å resolution) [2]. These structural data provide atomic-level guidance for rational substitution at the 2-, 5-, 6-, and 7-positions of the scaffold. The availability of co-crystal structures across multiple kinase targets distinguishes this scaffold from alternative building blocks that lack experimentally determined binding modes, reducing the reliance on docking predictions and accelerating structure-based optimization cycles.

Kinase Selectivity and ADME Profiling

For drug discovery programs where ADME/PK properties are gating factors, the 5H-pyrrolo[2,3-b]pyrazine scaffold offers class-level evidence of favorable metabolic stability: compound 13 demonstrated human liver microsome clearance of only 1 μL/min/mg and <50% inhibition across all five major CYP isoforms (3A4: 37%, 2D6: 25%, 2C19: 24%, 1A2: 6%, 2C9: no inhibition) at 10 μM [1]. No time-dependent CYP inhibition was observed [1]. When combined with the scaffold's >20-fold FGFR/c-Met selectivity window and complete lack of EGFR/ErbB2/Src/Abl inhibition [1], this compound provides a procurement-ready entry point for generating selective kinase inhibitors with reduced risk of both off-target pharmacology and drug-drug interaction liabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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